4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
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Overview
Description
4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable thiazole derivative, followed by cyclization with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, aldehydes, dihydro derivatives, and substituted aromatic compounds. These derivatives can exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine rings, known for their diverse biological activities.
Pyridothiazoles: Compounds combining pyridine and thiazole rings, studied for their potential therapeutic effects.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups, investigated for their antioxidant and anti-inflammatory properties.
Uniqueness
4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione stands out due to its unique combination of three different heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H11N3O3S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
10-(4-hydroxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C15H11N3O3S/c19-9-3-1-8(2-4-9)10-7-11(20)16-13-12(10)14(21)17-15-18(13)5-6-22-15/h1-6,10,19H,7H2,(H,16,20) |
InChI Key |
FWAQDOHXRHEKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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